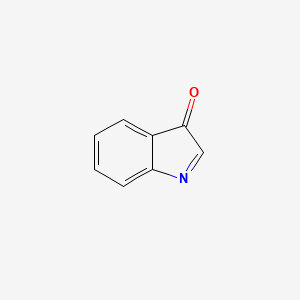
Indol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indol-3-one is an indolone.
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
Indole-3-carbinol (I3C) , a compound derived from indol-3-one, has shown promising anticancer properties. Research indicates that I3C can exert preventive effects against breast cancer and other estrogen-dependent cancers. It acts by modulating the activity of the phosphatase and tensin homolog (PTEN), which is crucial for tumor suppression.
Case Study: Breast Cancer Prevention
A study demonstrated that I3C reactivates PTEN through the inhibition of WWP1 E3 ligase, leading to reduced tumorigenesis in Myc-driven mice models. This suggests that I3C could be a viable candidate for cancer prevention strategies targeting the WWP1-PTEN axis .
| Study | Model | Findings |
|---|---|---|
| Lee et al. (2023) | Myc-driven mice | I3C inhibits WWP1, reactivating PTEN and suppressing tumors |
Immunological Applications
I3C has also been investigated for its immunomodulatory effects, particularly in autoimmune diseases like systemic lupus erythematosus (SLE). It has been shown to influence macrophage polarization and cytokine expression.
Case Study: Systemic Lupus Erythematosus
In a study involving SLE patients, I3C treatment resulted in altered gene expression related to wound healing and immune response. The compound enhanced anti-inflammatory cytokine production while reducing pro-inflammatory markers, indicating its potential as an adjunct therapy for SLE .
| Study | Patient Group | Findings |
|---|---|---|
| Study on MDMs | SLE patients | I3C modulates macrophage function, enhancing anti-inflammatory responses |
Antiviral Properties
Recent studies have highlighted the antiviral potential of I3C against SARS-CoV-2. It has been found to inhibit viral entry and replication by targeting HECT proteins involved in COVID-19 pathology.
Case Study: COVID-19
Research demonstrated that I3C could significantly reduce viral load in human lung organoids by blocking the interaction of HECT proteins with the viral spike protein. This positions I3C as a candidate for further clinical trials in treating COVID-19 .
| Study | Model | Findings |
|---|---|---|
| Novelli et al. (2023) | Human lung organoids | I3C inhibits SARS-CoV-2 replication through HECT protein targeting |
Synthetic Methodologies
The synthesis of indole derivatives often involves innovative methodologies that enhance yield and selectivity. Recent advancements include nucleophilic substitutions at various positions on indole rings, allowing for the development of new therapeutic agents.
Synthetic Advances
Recent studies have focused on optimizing conditions for synthesizing (1H-indol-3-yl)methyl electrophiles using microflow technologies, achieving high yields with diverse nucleophiles .
| Methodology | Yield | Nucleophile Used |
|---|---|---|
| Microflow technology | Up to 86% | Meldrum’s acid |
Eigenschaften
Molekularformel |
C8H5NO |
|---|---|
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
indol-3-one |
InChI |
InChI=1S/C8H5NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5H |
InChI-Schlüssel |
FGFUBBNNYLNVLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=N2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















